molecular formula C7H7NO4 B14848445 4-Hydroxy-6-methoxypyridine-2-carboxylic acid

4-Hydroxy-6-methoxypyridine-2-carboxylic acid

Katalognummer: B14848445
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: FQZZQZDNFIXEIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-6-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxypyridine-2-carboxylic acid typically involves the hydroxylation and methoxylation of pyridine derivatives. One common method is the reaction of 2-chloro-6-methoxypyridine with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6-methoxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-6-methoxypyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H7NO4

Molekulargewicht

169.13 g/mol

IUPAC-Name

6-methoxy-4-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-12-6-3-4(9)2-5(8-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)

InChI-Schlüssel

FQZZQZDNFIXEIL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=O)C=C(N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.